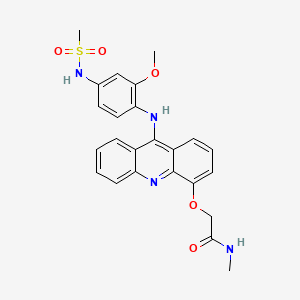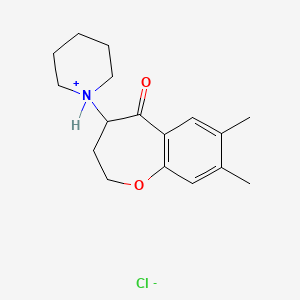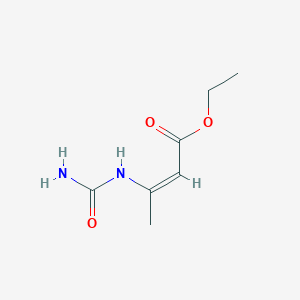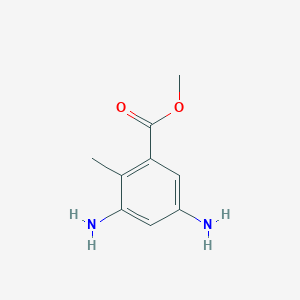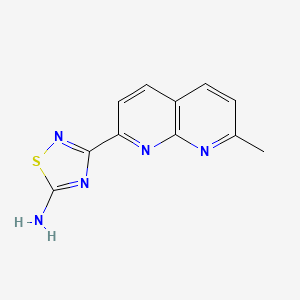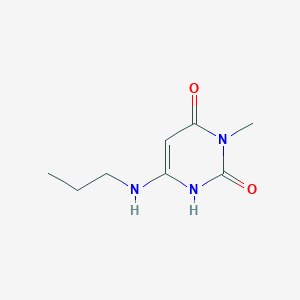
3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-propylaminouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a methyl group at the third position and a propylamino group at the sixth position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-propylaminouracil typically involves the modification of uracil derivatives. One common method includes the alkylation of 6-aminouracil with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 3-Methyl-6-propylaminouracil may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-propylaminouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
3-Methyl-6-propylaminouracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-propylaminouracil involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The compound may also inhibit specific enzymes involved in nucleotide metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
6-Aminouracil: A precursor in the synthesis of various uracil derivatives.
3-Methyluracil: Lacks the propylamino group, making it less versatile in certain reactions.
6-Propyluracil: Similar structure but without the methyl group at the third position.
Uniqueness: 3-Methyl-6-propylaminouracil is unique due to the presence of both the methyl and propylamino groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential for diverse applications in scientific research and industrial processes.
Properties
CAS No. |
58695-97-9 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methyl-6-(propylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-9-6-5-7(12)11(2)8(13)10-6/h5,9H,3-4H2,1-2H3,(H,10,13) |
InChI Key |
QWDGVQIOXMTEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=O)N(C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


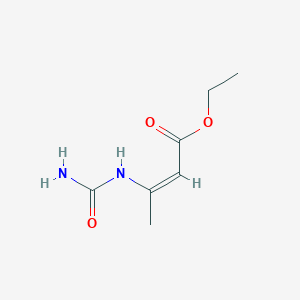


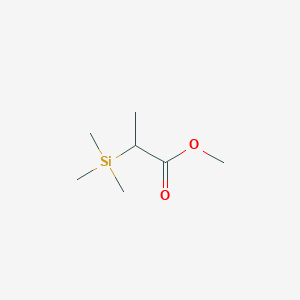
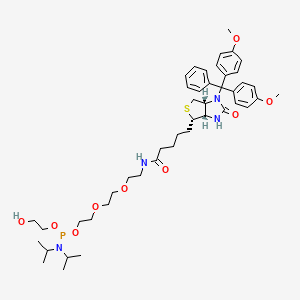
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
